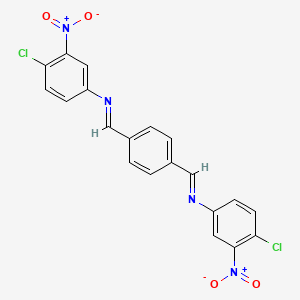![molecular formula C12H11BrN6O3 B11106722 N'-[(E)-(2-bromophenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]acetohydrazide (non-preferred name)](/img/structure/B11106722.png)
N'-[(E)-(2-bromophenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a triazine ring, and an aceto-hydrazide moiety, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 2-bromobenzaldehyde with 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and triazine ring allow it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]BUTANOHYDRAZIDE
Uniqueness
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrN6O3 |
|---|---|
Molecular Weight |
367.16 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide |
InChI |
InChI=1S/C12H11BrN6O3/c13-8-4-2-1-3-7(8)5-15-17-9(20)6-14-10-11(21)16-12(22)19-18-10/h1-5H,6H2,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-5+ |
InChI Key |
MKILZBHWQVCUIV-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium](/img/structure/B11106639.png)
![N-{1-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1-oxopropan-2-yl}benzamide (non-preferred name)](/img/structure/B11106643.png)

![(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11106656.png)
![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11106666.png)
![2,2,2-Trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)oxy]ethanol](/img/structure/B11106673.png)
![N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11106679.png)
![(2E)-3-imino-2-[(4-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11106680.png)
![N-(3-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106685.png)

![5-Phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-E][1,4]diazepin-2-one](/img/structure/B11106695.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B11106711.png)

![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11106714.png)
